Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an azetidine ring, and a cyclopropylsulfonyl group
Scientific Research Applications
Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
Azetidines have attracted major attention in organic synthesis due to their unique properties . The future directions in the field of azetidines research could involve overcoming the challenges associated with the aza Paternò–Büchi reaction, discovering new reaction protocols, and exploring further applications of azetidines in drug discovery and other fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) to form azetidine derivatives . The piperazine ring can be introduced through a subsequent reaction with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or azetidine rings, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism of action of Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,3-butadienoate: A precursor in the synthesis of azetidine derivatives.
Cyclopropylsulfonyl azetidine: A related compound with similar structural features.
Piperazine derivatives: Compounds containing the piperazine ring, widely used in pharmaceuticals.
Uniqueness
Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate is unique due to the combination of its structural elements, which confer specific chemical and biological properties
Properties
IUPAC Name |
ethyl 4-(1-cyclopropylsulfonylazetidine-3-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O5S/c1-2-22-14(19)16-7-5-15(6-8-16)13(18)11-9-17(10-11)23(20,21)12-3-4-12/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMSLWOBXWFTFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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